2-Chloro-5-hydroxy-4-methylpyrimidine
Overview
Description
“2-Chloro-5-hydroxy-4-methylpyrimidine” is a chemical compound with the molecular formula C5H5ClN2O . It is used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It is also used as an intermediate for pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 89-92℃, a predicted boiling point of 239.2±9.0 °C, and a predicted density of 1.234±0.06 g/cm3 . It is slightly soluble in water .
Scientific Research Applications
Chemical Transformations and Derivatives
The compound 2-Chloro-5-hydroxy-4-methylpyrimidine is involved in various chemical transformations, leading to the formation of different pyrimidine derivatives. For instance, reactions with 30% H2O2 in ethanol or in the presence of HCl can transform methylpyrimidines into chlorinated uracils and other derivatives (Glushkov, Ivin, & Sochilin, 1971). Similarly, reactions with barium-tert-butylperoxide yield peroxy and pyrimidone derivatives (Kropf & Ball, 1976).
Synthesis and Properties
The synthesis and properties of various pyrimidine derivatives, including this compound, have been extensively studied. These syntheses often involve the reaction of chloro- or tosyloxy-methylpyrimidines with different reagents, leading to a range of derivatives with potential pharmacological properties (Malinka, Zawisza, & Zajac, 1989).
Application in Antimicrobial Activity
Research has also explored the use of chloro-hydroxy-methylpyrimidines in the preparation of compounds with antimicrobial properties. For example, the synthesis of 2-Arylsulphonamidopyrimidines involves the condensation of benzenesulfonylchloride and amino-hydroxy-chloro-methylpyrimidine, which have shown activity against microbes (Kartik, Vadodaria, Dave, & Parekh Hansa, 2014).
Role in Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine, a closely related compound, is used as a precursor in the pharmaceutical and explosive industries. The synthesis involves the condensation of acetamidinium chloride and diethyl malonate, with process chemistry being explored for economic and quality-efficient production (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Development of Antituberculous Compounds
A study on the synthesis of arylaminopyrimides from 2-acetoxyethylamino-4-chloro-6-methylpyrimidine and aromatic amines showed that these compounds have significant antituberculous effects. The research highlights the potential of such derivatives in treating tuberculosis (Erkin & Krutikov, 2007).
Mechanism of Action
properties
IUPAC Name |
2-chloro-4-methylpyrimidin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-4(9)2-7-5(6)8-3/h2,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAAADFJSILTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303699 | |
Record name | 2-Chloro-4-methyl-5-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245506-62-0 | |
Record name | 2-Chloro-4-methyl-5-pyrimidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245506-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methyl-5-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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